molecular formula C100H133F3N20O22S4 B6295681 Octreotide trifluoroacetate salt (Dimer, Parallel) CAS No. 1926163-80-5

Octreotide trifluoroacetate salt (Dimer, Parallel)

Katalognummer B6295681
CAS-Nummer: 1926163-80-5
Molekulargewicht: 2152.5 g/mol
InChI-Schlüssel: LUSPXROKXWWHOM-GZFVIQAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octreotide trifluoroacetate salt (Dimer, Parallel) is a synthetic octapeptide molecule derived from the natural hormone somatostatin. It has been used in scientific research for decades due to its ability to inhibit the release of several hormones, including growth hormone and glucagon. It has been shown to have a variety of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Wissenschaftliche Forschungsanwendungen

Octreotide trifluoroacetate salt (Dimer, Parallel) has been used in a variety of scientific research applications. It has been used to study the effects of somatostatin on cell growth and differentiation, as well as its effects on the release of hormones. It has also been used to study the effects of the drug on the cardiovascular system, the endocrine system, and the central nervous system. Additionally, it has been used to study the effects of somatostatin on the metabolism of glucose and lipids, as well as its effects on the regulation of appetite and body weight.

Wirkmechanismus

Target of Action

Octreotide trifluoroacetate salt (Dimer, Parallel), also known as MFCD30748663, is a potential impurity of octreotide

Mode of Action

As a potential impurity of octreotide , it may share some similarities with the parent compound. Octreotide is a somatostatin analog that binds to somatostatin receptors, inhibiting the release of growth hormone.

Result of Action

As a potential impurity of octreotide , its effects might be related to the regulation of growth hormone release.

Action Environment

It’s worth noting that the compound should be stored at temperatures below -15°c .

Vorteile Und Einschränkungen Für Laborexperimente

The use of octreotide trifluoroacetate salt (Dimer, Parallel) in laboratory experiments has both advantages and limitations. One of the main advantages of using this molecule is its ability to inhibit the release of several hormones, including growth hormone and glucagon. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of somatostatin on cell growth and differentiation. However, one of the main limitations of using this molecule is its instability, which can lead to decreased potency over time. Additionally, its effects can be difficult to control, and it can be difficult to obtain consistent results.

Zukünftige Richtungen

The use of octreotide trifluoroacetate salt (Dimer, Parallel) in scientific research has the potential to lead to a variety of future directions. One potential future direction is the development of new drugs that target somatostatin receptors in order to treat a variety of diseases. Additionally, it could be used to study the effects of somatostatin on the regulation of appetite and body weight, as well as the effects of somatostatin on the metabolism of glucose and lipids. Additionally, it could be used to study the effects of somatostatin on the cardiovascular system, the endocrine system, and the central nervous system. Finally, it could be used to study the effects of somatostatin on cell growth and differentiation.

Synthesemethoden

Octreotide trifluoroacetate salt (Dimer, Parallel) is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the sequential coupling of amino acids to a peptide chain, with the use of a resin support to hold the peptide chain in place. The peptide chain is then cleaved from the resin support and purified. The octreotide trifluoroacetate salt (Dimer, Parallel) is then formed by the addition of trifluoroacetic acid to the peptide chain.

Eigenschaften

IUPAC Name

(4R,7S,10S,13R,16S,19R,24R,27S,30R,33S,36S,39R)-10,33-bis(4-aminobutyl)-19,24-bis[[(2R)-2-amino-3-phenylpropanoyl]amino]-16,27-dibenzyl-4-N,39-N-bis[(2R,3R)-1,3-dihydroxybutan-2-yl]-7,36-bis[(1R)-1-hydroxyethyl]-13,30-bis(1H-indol-3-ylmethyl)-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4,39-dicarboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C98H132N20O20S4.C2HF3O2/c1-55(121)77(49-119)111-95(135)81-53-141-142-54-82(96(136)112-78(50-120)56(2)122)116-98(138)84(58(4)124)118-88(128)72(38-22-24-40-100)106-92(132)76(46-64-48-104-70-36-20-18-34-66(64)70)110-90(130)74(44-62-31-15-8-16-32-62)108-94(134)80(114-86(126)68(102)42-60-27-11-6-12-28-60)52-140-139-51-79(113-85(125)67(101)41-59-25-9-5-10-26-59)93(133)107-73(43-61-29-13-7-14-30-61)89(129)109-75(45-63-47-103-69-35-19-17-33-65(63)69)91(131)105-71(37-21-23-39-99)87(127)117-83(57(3)123)97(137)115-81;3-2(4,5)1(6)7/h5-20,25-36,47-48,55-58,67-68,71-84,103-104,119-124H,21-24,37-46,49-54,99-102H2,1-4H3,(H,105,131)(H,106,132)(H,107,133)(H,108,134)(H,109,129)(H,110,130)(H,111,135)(H,112,136)(H,113,125)(H,114,126)(H,115,137)(H,116,138)(H,117,127)(H,118,128);(H,6,7)/t55-,56-,57-,58-,67-,68-,71+,72+,73+,74+,75-,76-,77-,78-,79+,80+,81+,82+,83+,84+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSPXROKXWWHOM-GZFVIQAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)NC(=O)C(CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)C(=O)NC(CO)C(C)O)C(=O)NC(CO)C(C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)NC(=O)[C@@H](CC6=CC=CC=C6)N)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)C(=O)N[C@H](CO)[C@@H](C)O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H133F3N20O22S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2152.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octreotide trifluoroacetate salt (Dimer, Parallel)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.